

A Head-to-Head Comparison of LRRK2-Targeting Therapeutics: AR-102 vs. DNL201

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Compound of Interest

Compound Name: AR-102

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For researchers and drug development professionals navigating the landscape of neurodegenerative disease therapeutics, the targeting of Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a promising strategy, particularly for Parkinson's disease. Two key players in this arena, Arvinas's **AR-102** and Denali's DNL201, represent distinct yet compelling approaches to modulating LRRK2 activity. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in informed decision-making.

Executive Summary

AR-102 is a brain-penetrant, oral PROTAC (PROteolysis TARgeting Chimera) designed to induce the degradation of the LRRK2 protein.^{[1][2]} In contrast, DNL201 is a selective, brain-penetrant small molecule inhibitor that reversibly blocks the kinase activity of LRRK2.^{[3][4]} While both aim to mitigate the pathological consequences of LRRK2 hyperactivity, their fundamental mechanisms of action differ, leading to distinct pharmacological profiles. Clinical trial data has demonstrated that both molecules can effectively engage their target in humans and are generally well-tolerated.

Quantitative Data Comparison

The following tables summarize the key quantitative data from clinical trials of **AR-102** and DNL201.

Table 1: **AR-102** Phase 1 Clinical Trial Data

Parameter	Population	Dose	Result	Citation
LRRK2 Protein Reduction (PBMCs)	Healthy Volunteers	≥20 mg (repeated daily)	>90% reduction	[5]
Parkinson's Disease Patients	50 mg (single)	86% median reduction	[6]	
Parkinson's Disease Patients	200 mg (single)	97% median reduction	[6]	
LRRK2 Protein Reduction (CSF)	Healthy Volunteers	≥60 mg (single)	>50% reduction	[7][8][9]
Healthy Volunteers	≥20 mg (repeated daily)	>50% reduction	[7][8][10][9]	
pRab10 Reduction (Peripheral)	Healthy Volunteers	≥30 mg (single)	>50% decrease	[7]
Urine BMP Reduction	Healthy Volunteers	≥30 mg (single)	>90% reduction	[7][10]
Safety	Healthy Volunteers & PD Patients	Single doses up to 200 mg; multiple daily doses up to 80 mg	Generally well-tolerated, no serious adverse events reported.	[6][7]

Table 2: DNL201 Phase 1/1b Clinical Trial Data

Parameter	Population	Dose	Result	Citation
LRRK2 Kinase Activity Inhibition (Peak)	Healthy Volunteers	Highest multiple dose tested	>90% inhibition	
LRRK2 Kinase Activity Inhibition (Trough)	Healthy Volunteers	Highest multiple dose tested	>50% inhibition	[3]
pS935 LRRK2 & pRab10 Inhibition (Blood)	Parkinson's Disease Patients	Low and high doses	>50% inhibition	[11]
Urine BMP Reduction	Parkinson's Disease Patients	Low dose	20% improvement	[11]
Parkinson's Disease Patients	High dose	60% improvement	[11]	
Safety	Healthy Volunteers & PD Patients	Not specified	Generally well-tolerated at doses demonstrating target engagement.[4] [12]	[4][13][12]

Mechanism of Action

The fundamental difference between **AR-102** and DNL201 lies in their interaction with the LRRK2 protein.

AR-102: Targeted Protein Degradation

AR-102 is a PROTAC, a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the LRRK2 protein.[14] This proximity-induced ubiquitination marks LRRK2 for degradation by the proteasome, leading to a reduction in the total cellular pool of the protein.[14] This approach not only inhibits LRRK2's kinase activity but also eliminates its potential scaffolding functions.

DNL201: Kinase Inhibition

DNL201 is a reversible, ATP-competitive small molecule inhibitor that binds to the kinase domain of LRRK2.[13][15] This binding event prevents the phosphorylation of LRRK2 substrates, thereby inhibiting its enzymatic activity.[4][13] This mechanism leaves the LRRK2 protein intact within the cell.

Experimental Protocols

Detailed experimental protocols for the clinical trials are proprietary. However, based on published data, the key methodologies employed are outlined below.

Measurement of LRRK2 Protein Levels (for **AR-102**):

- Sample Types: Peripheral blood mononuclear cells (PBMCs) and cerebrospinal fluid (CSF).
- Methodology: Likely involves techniques such as Western blotting or mass spectrometry-based proteomics to quantify total LRRK2 protein levels.

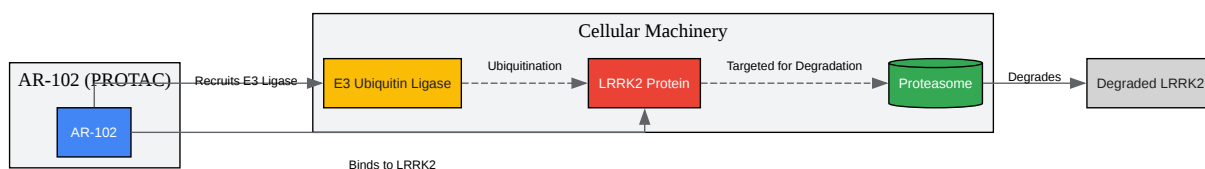
Measurement of LRRK2 Kinase Activity (for DNL201):

- Sample Types: Blood samples.
- Methodology: Measurement of the phosphorylation status of LRRK2 itself (e.g., at Serine 935) and its downstream substrate, Rab10, using immunoassays (e.g., ELISA) or mass spectrometry.[3]

Biomarker Analysis (for both):

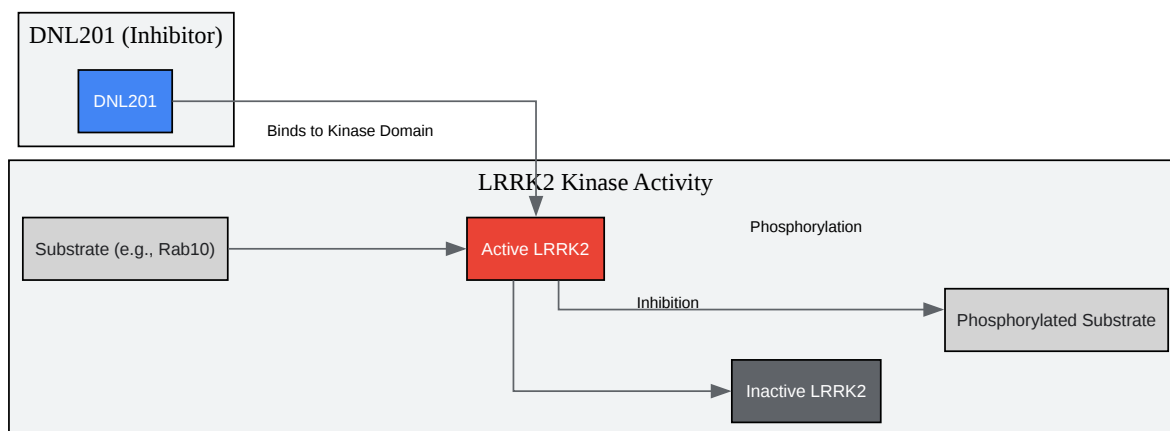
- Sample Types: Urine and plasma.
- Methodology: Measurement of bis(monoacylglycerol)phosphate (BMP) in urine and phosphorylated Rab10 (pRab10) in plasma, likely using liquid chromatography-mass spectrometry (LC-MS) or specialized immunoassays.[5][7][11]

Visualizing the Pathways and Workflows



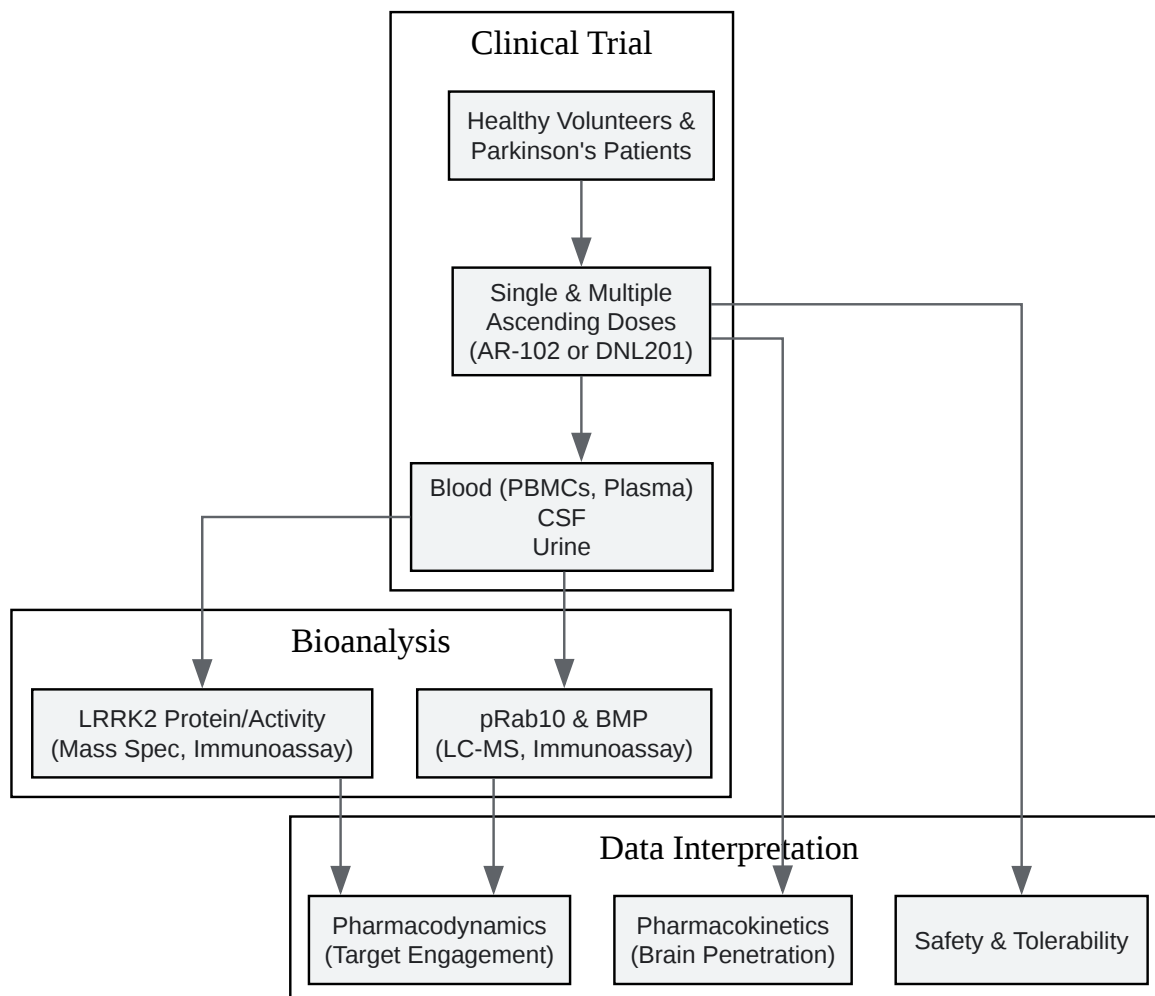
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Caption: Mechanism of action for **AR-102**, a PROTAC LRRK2 degrader.



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Caption: Mechanism of action for DNL201, a LRRK2 kinase inhibitor.



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Caption: Generalized experimental workflow for Phase 1 clinical trials.

Concluding Remarks

Both **AR-102** and DNL201 have demonstrated promising early-stage clinical data, showcasing their potential to modulate the LRRK2 pathway in humans. The choice between a protein degrader and a kinase inhibitor will likely depend on a variety of factors, including long-term safety profiles, the relative importance of inhibiting kinase activity versus eliminating the entire protein, and the specific patient population. As more data from ongoing and future clinical trials become available, a clearer picture of the therapeutic potential of each of these innovative

approaches will emerge. This guide serves as a foundational comparison to aid researchers in their ongoing evaluation of LRRK2-targeting strategies.

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